Tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxyethoxy group, and a dimethyl-pyrrolidine ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of a palladium catalyst and a phosphine ligand to facilitate the reaction. The reaction is carried out in the presence of an alkali, and the product is obtained through a series of purification steps .
Chemical Reactions Analysis
Tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Hydrolysis: Hydrolysis reactions can be performed using acidic or basic conditions to break down the compound into its constituent parts.
Common reagents used in these reactions include palladium catalysts, phosphine ligands, alkali, oxidizing agents, and reducing agents. The major products formed from these reactions vary depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with macromolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
These compounds share similar structural features but differ in their specific functional groups and properties. The unique combination of the tert-butyl group, hydroxyethoxy group, and dimethyl-pyrrolidine ring in this compound gives it distinct chemical and biological properties .
Properties
Molecular Formula |
C13H25NO4 |
---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)18-11(16)14-9-10(17-7-6-15)8-13(14,4)5/h10,15H,6-9H2,1-5H3 |
InChI Key |
UVDXXHYMDGABHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)OCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.